4-oxo-1H-quinazoline-8-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-1H-quinazoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRVSIMAIQEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized processes to ensure high yield and purity.
Chemical Reactions Analysis
Compound “4-oxo-1H-quinazoline-8-carboxylic acid” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another using specific reagents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and controlled temperatures to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used, leading to various derivatives of the compound.
Scientific Research Applications
Compound “4-oxo-1H-quinazoline-8-carboxylic acid” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound influences various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Research Findings and Key Differences
Quinolizine derivatives require precise synthesis conditions (e.g., controlled nitration) to avoid by-products, unlike the more stable benzopyran-based compounds .
Substituent Effects: Chloro and ethyl groups in quinoline derivatives improve antimicrobial efficacy but may increase toxicity . Methyl and phenyl groups in benzopyran derivatives contribute to steric hindrance, affecting binding affinity .
Pharmacopeial Relevance :
- Compounds like Flavoxate impurity A are held to stringent purity standards, reflecting their role in regulatory compliance , whereas research-focused compounds prioritize synthetic yield or bioactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-oxo-1H-quinazoline-8-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, reacting 8-nitroanthranilic acid with urea under acidic conditions yields the quinazoline scaffold, followed by reduction and oxidation steps to introduce the 4-oxo group . Optimization may include:
- Temperature control (80–120°C) to prevent side reactions.
- Catalytic use of acetic acid or polyphosphoric acid to enhance cyclization efficiency.
- Purification via recrystallization from ethanol/water mixtures to isolate the carboxylic acid form .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- Spectroscopy :
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinazoline ring (C=N stretch at ~1600 cm⁻¹) .
- NMR : H NMR (DMSO-d6) should show a singlet for the C4-oxo proton (δ ~12.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
Advanced Research Questions
Q. How do substituents at the C2 and C6 positions influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- C2 Chlorination : Enhances antibacterial activity (e.g., 2-chloro derivatives show 4× higher MIC against E. coli vs. unsubstituted analogs) by increasing membrane permeability .
- C6 Methoxy Groups : Improve solubility but may reduce binding affinity to bacterial topoisomerases .
- Experimental Design :
- Synthesize analogs via nucleophilic substitution or Pd-catalyzed coupling.
- Test activity using broth microdilution assays (CLSI guidelines) against Gram-negative/-positive panels .
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Methodological Answer :
- pH Adjustment : Store in slightly acidic buffers (pH 4–5) to prevent decarboxylation .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life .
- Degradation Analysis : Use LC-MS to identify degradation products (e.g., quinazolinone derivatives) under accelerated stability conditions (40°C/75% RH) .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Solubility Profiling :
- Use shake-flask method with UV-Vis quantification (λmax ~310 nm) in DMSO, ethanol, and phosphate buffers.
- Account for pH-dependent ionization (pKa ~3.1 for carboxylic acid) .
- Contradiction Analysis : Discrepancies may arise from:
- Crystallinity differences (amorphous vs. crystalline forms).
- Residual solvents in synthesized batches (e.g., DMSO traces artificially inflating solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
